molecular formula C15H15NO B184550 N-(4-ethylphenyl)benzamide CAS No. 20371-68-0

N-(4-ethylphenyl)benzamide

Cat. No. B184550
CAS RN: 20371-68-0
M. Wt: 225.28 g/mol
InChI Key: PVTYITKMIHHRJH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)benzamide, also known as ethyl 4-aminobenzoate, is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of N-(4-N-(4-ethylphenyl)benzamidephenyl)benzamide is not well understood. However, it is believed to act as a ligand and bind to specific receptors in the body. This binding can lead to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

N-(4-N-(4-ethylphenyl)benzamidephenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. It has also been shown to have analgesic properties and can reduce pain in the body.

Advantages And Limitations For Lab Experiments

N-(4-N-(4-ethylphenyl)benzamidephenyl)benzamide has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, it has several limitations. It is not water-soluble and requires the use of organic solvents for experimentation. Additionally, it has low bioavailability and can be difficult to administer in vivo.

Future Directions

There are several future directions for the use of N-(4-N-(4-ethylphenyl)benzamidephenyl)benzamide in scientific research. It has potential applications in the development of new drugs for the treatment of various diseases such as cancer and inflammation. Additionally, it can be used as a fluorescent probe for the detection of metal ions in living cells. Further research is needed to fully understand the mechanism of action of N-(4-N-(4-ethylphenyl)benzamidephenyl)benzamide and its potential applications in scientific research.

Synthesis Methods

N-(4-N-(4-ethylphenyl)benzamidephenyl)benzamide can be synthesized through the reaction of 4-N-(4-ethylphenyl)benzamidephenylamine and benzoyl chloride. The reaction is carried out in the presence of a base such as triN-(4-ethylphenyl)benzamideamine and an organic solvent such as dichloromethane. The product is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

N-(4-N-(4-ethylphenyl)benzamidephenyl)benzamide has been extensively used in scientific research due to its potential applications. It is commonly used as a starting material for the synthesis of other compounds such as benzamide derivatives. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, it has been used as a fluorescent probe for the detection of metal ions in solution.

properties

CAS RN

20371-68-0

Product Name

N-(4-ethylphenyl)benzamide

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17)

InChI Key

PVTYITKMIHHRJH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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